molecular formula C22H23ClN4O3 B6487472 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1286728-24-2

2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B6487472
CAS No.: 1286728-24-2
M. Wt: 426.9 g/mol
InChI Key: VBZVKCYUWOHBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide is a pyrazole-based acetamide derivative characterized by a 4-chlorophenyl substituent at the pyrazole C4 position, a morpholine ring at C3, and an N-(2-methoxyphenyl)acetamide side chain. The pyrazole core is a privileged scaffold in medicinal and agrochemical research due to its structural versatility and ability to engage in hydrogen bonding and π-π interactions . The 4-chlorophenyl group enhances lipophilicity and may improve target binding affinity, while the morpholine moiety contributes to solubility and metabolic stability . The 2-methoxyphenyl acetamide substituent introduces steric and electronic effects that could influence conformation and bioactivity.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-29-20-5-3-2-4-19(20)24-21(28)15-27-14-18(16-6-8-17(23)9-7-16)22(25-27)26-10-12-30-13-11-26/h2-9,14H,10-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZVKCYUWOHBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide , often referred to as compound 1, is a novel pyrazole derivative with potential therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H22ClN3O2
  • Molecular Weight : 384.147 g/mol
  • SMILES Notation : C1COCCN1CCOC2=NN(C=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

The compound features a pyrazole core substituted with a chlorophenyl group and a morpholine moiety, which contributes to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of compound 1, particularly its effects on various cancer cell lines. Notable findings include:

  • Inhibition of Cell Proliferation : Compound 1 has demonstrated significant antiproliferative activity against HepG2 liver cancer cells, with an IC50 value that indicates potent cytotoxicity.
CompoundIC50 (µM)Cell Line
Compound 10.62 ± 0.34HepG2
  • Mechanism of Action : The compound induces G2/M cell cycle arrest and promotes apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with compound 1 led to an increase in early apoptotic cells from 5.26% in the control group to approximately 49.77% at a concentration of 10 µM.

Protein Kinase Inhibition

Compound 1 has been shown to inhibit several key protein kinases involved in cancer progression:

  • IGF1R Inhibition : The compound exhibited a notable inhibition rate of 76.84% against IGF1R, which is critical for tumor growth and survival.
KinaseInhibition (%)
IGF1R76.84
EGFR24.36
VEGFR111.86
PDGFRβ11.72

These findings suggest that compound 1 may serve as a potential therapeutic agent targeting multiple pathways involved in tumorigenesis.

Study on HepG2 Cells

In a recent study focusing on HepG2 cells, compound 1 was observed to significantly reduce cell viability in a dose-dependent manner. The study employed the CCK-8 assay to assess cell proliferation, revealing that higher concentrations of the compound correlated with increased inhibition rates.

Molecular Docking Studies

Molecular docking studies indicated that compound 1 binds effectively to the active site of IGF1R, suggesting a strong interaction profile that could be exploited for drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related acetamide-pyrazole derivatives, emphasizing substituent effects, biological activities, and physicochemical properties:

Compound Name / Structure Key Substituents/Features Biological Activity/Application Key Differences from Target Compound References
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - 4-Chlorophenyl
- C3 cyano group
- Chloroacetamide
Intermediate for Fipronil (insecticide)
Antifungal potential
Cyano group at C3 (vs. morpholine) reduces solubility; chloroacetamide lacks methoxyphenyl
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide - 2,4-Dichlorophenyl
- Dihydro-pyrazole core
- N-Me, C3=O
Structural analog of benzylpenicillin
Coordination ligand
Dihydro-pyrazole core increases rigidity; dimethyl and ketone groups alter electronic properties
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide - Thiazole core
- 2-Chlorophenyl
- Morpholine
Unknown (structural data only) Thiazole (vs. pyrazole) modifies aromaticity; morpholine retained but core heterocycle differs
2-[4-[(5-Chlorothiophen-2-yl)-methoxy]-phenyl]-N-(2-hydroxyethyl)-acetamide - Chlorothiophene
- Hydroxyethyl
Fragment-based crystallographic screening (oxidoreductase target) Chlorothiophene and hydroxyethyl enhance solubility but reduce metabolic stability vs. methoxyphenyl
N-(4-[18F]Fluorophenyl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide ([18F]AM5144) - 18F-labeled
- Polyhalogenated aryl groups
Radiopharmaceutical for CNS imaging Fluorine and bromine substituents tailored for blood-brain barrier penetration

Structural and Functional Analysis

Core Heterocycle Modifications: Pyrazole vs. Thiazole/Thiophene: Pyrazole derivatives (e.g., target compound, ) engage in hydrogen bonding via NH groups, whereas thiazoles () or thiophenes () exhibit distinct electronic profiles. For example, thiophene’s sulfur atom may enhance π-π stacking but reduce polarity compared to pyrazole .

Substituent Effects: Chlorophenyl Groups: The 4-chlorophenyl group in the target compound and enhances lipophilicity, aiding membrane penetration. Morpholine vs. Cyano/Methoxy Groups: Morpholine (target compound, ) improves aqueous solubility via its oxygen atom, whereas cyano () or methoxy groups () may prioritize electronic effects over solubility .

Biological Implications: Insecticidal Activity: The cyano-substituted pyrazole in is a key intermediate for Fipronil, suggesting that the target compound’s morpholine group could be modified for similar agrochemical applications . Antifungal/Coordination Properties: N-Substituted acetamides () exhibit antifungal activity and metal-coordination ability, implying that the target compound’s methoxyphenyl group could be optimized for these roles .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: Morpholine and hydroxyethyl groups () enhance solubility compared to cyano or dichlorophenyl substituents.
  • Metabolic Stability : The 2-methoxyphenyl group in the target compound may undergo demethylation, whereas fluorinated analogs () resist metabolic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.